molecular formula C17H30N2O2 B3179186 (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) CAS No. 944706-09-6

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B3179186
CAS No.: 944706-09-6
M. Wt: 294.4 g/mol
InChI Key: PIJFQTUSLZLNOP-UHFFFAOYSA-N
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Description

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 944706-09-6) is a chiral bis-oxazoline (BOX) ligand of high value in the field of asymmetric synthesis and transition metal catalysis . Its structure features two 4,5-dihydrooxazole rings, each bearing an isopropyl group and connected through a pentane-3,3-diyl linker, with a defined (4R,4'R) stereochemistry that provides a specific and rigid three-dimensional framework . This precise chiral environment is crucial for coordinating to various metal centers, such as copper, palladium, and others, to form highly effective catalysts. These catalysts are instrumental in promoting a wide range of enantioselective transformations, including cyclopropanation, Diels-Alder reactions, and aldol reactions, enabling the synthesis of complex chiral molecules with high enantiomeric purity . With a molecular formula of C 17 H 30 N 2 O 2 and a molecular weight of 294.43 g/mol, this ligand is characterized by its robustness and stability under various reaction conditions . It is supplied with a purity of ≥95% and requires storage in an inert atmosphere at 2-8°C to maintain its integrity . As a key tool in pharmaceutical research and development, this ligand accelerates the creation of enantiomerically pure intermediates and active compounds, making it indispensable for advancing synthetic methodologies and drug discovery programs . This product is designated For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFQTUSLZLNOP-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H](CO1)C(C)C)C2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) , with the CAS number 944706-09-6 , is a chiral bis-oxazoline ligand predominantly used in asymmetric synthesis and catalysis. Its unique structure allows it to interact effectively with transition metals, enhancing enantioselectivity in various chemical reactions. This article delves into the biological activity of this compound, highlighting its applications in pharmaceutical research and catalytic processes.

  • Molecular Formula : C17H30N2O2
  • Molecular Weight : 294.4 g/mol
  • Purity : ≥95%
  • IUPAC Name : (4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole

1. Asymmetric Synthesis

The primary biological activity of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its role as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic compounds, which is crucial for developing pharmaceuticals with specific biological activities. The compound's chiral nature allows it to influence the stereochemistry of the products significantly.

2. Pharmaceutical Applications

Research indicates that this compound is instrumental in synthesizing various pharmaceutical agents. Its ability to enhance selectivity and yield in reactions aimed at producing enantiomerically pure products makes it valuable in drug development. For instance:

Pharmaceutical Compound Biological Activity Reference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory

3. Catalytic Activity

In catalytic applications, (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has been shown to improve reaction rates and product distributions in various organic transformations. This includes:

  • Michael Additions
    • The compound has been utilized to catalyze Michael additions with high enantioselectivity.
Reaction Type Enantioselectivity (%) Reference
Michael Addition95%
Aldol Reaction90%

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) in synthesizing a novel class of anticancer agents. The ligand facilitated the formation of key intermediates with high enantioselectivity leading to compounds with significant cytotoxic activity against cancer cell lines.

Case Study 2: Development of Antimicrobial Compounds

Another investigation focused on its application in developing antimicrobial agents. The ligand's ability to enhance the selectivity of reactions resulted in compounds that exhibited potent antibacterial properties against resistant strains.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(oxazoline) Ligands

Compound Name (CAS) Bridging Group Substituents Stereochemistry Molecular Weight (g/mol) Purity Key Applications
Target Compound (944706-09-6) Pentane-3,3-diyl 4-isopropyl (4R,4'R) 294.43 ≥95% Asymmetric catalysis, chiral ligand synthesis
(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopropane-1,1-diyl 4-isopropyl (4R,4'R) 264.37 98% Coordination chemistry, rigid backbone for enantioselective reactions
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (190791-28-7) Pentane-3,3-diyl 4-phenyl (4S,4'S) 386.50 N/A Catalytic hydrosilylation
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (49216-77) Cycloheptane-1,1-diyl 4-phenyl (4R,4'R) 388.50 N/A Stabilizing metal complexes in oxidation reactions
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (458563-75-2) Cyclopentane-1,1-diyl 4-isopropyl (4R,4'R) 292.43 N/A High thermal stability in coordination polymers

Key Differences and Research Findings

Bridging Group Impact:

  • The pentane-3,3-diyl bridge in the target compound provides flexibility, enabling adaptation to metal centers with larger ionic radii (e.g., Cu²⁺, Rh³⁺) . In contrast, cyclopropane-1,1-diyl analogs (e.g., CAS 458563-75-2) exhibit rigidity, favoring enantioselectivity in small-molecule catalysis .
  • Cycloheptane-1,1-diyl bridges (CAS 49216-77) enhance steric bulk, improving stability in high-temperature reactions .

Substituent Effects:

  • 4-Isopropyl groups (target compound) offer moderate steric hindrance, balancing catalytic activity and selectivity .
  • 4-Phenyl substituents (e.g., 190791-28-7) increase π-π interactions, enhancing binding to aromatic substrates in hydrosilylation .

Stereochemical Influence:

  • The (4R,4'R) configuration in the target compound induces predictable chiral environments in metal complexes, critical for asymmetric induction .
  • (4S,4'S) analogs (e.g., 190791-28-7) show reversed enantioselectivity in catalytic reactions .

Thermal and Solubility Properties

Table 2: Physical Properties Comparison

Compound Melting Point (°C) Solubility Profile Thermal Stability
Target Compound Not reported DMF > THF > DCM Stable at ≤80°C
Cyclopropane-bridged 120–122 DCM > THF > EtOH Decomposes at 150°C
Cyclopentane-bridged Not reported Toluene > DMF Stable at ≤200°C

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole), and how can reaction efficiency be improved?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between chiral amino alcohols and ketones or aldehydes. For example, a reflux method using ethanol as a solvent with glacial acetic acid as a catalyst (0.001 mol substrate, 4 hours reflux) is effective for similar dihydrooxazole derivatives . Efficiency improvements include optimizing stoichiometry, using microwave-assisted synthesis to reduce reaction time, or employing chiral auxiliaries to enhance stereochemical control .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming stereochemistry. Key signals include oxazole ring protons (δ 3.5–5.0 ppm) and diastereotopic methyl groups in the isopropyl substituents (δ 1.0–1.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns.
  • Polarimetry : Optical rotation measurements confirm enantiomeric excess (>99% ee in optimized syntheses) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction data can be refined using SHELXL , which is robust for small-molecule crystallography. Key parameters include resolving thermal displacement ellipsoids for the oxazole rings and pentane linker. The WinGX suite is recommended for data integration and validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational modeling and experimental crystallographic results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility in the pentane linker). Strategies include:

  • Performing DFT calculations to compare optimized geometries with experimental bond lengths/angles.
  • Using Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
  • Validating refinement models with R-factor convergence tests in SHELXL .

Q. What strategies exist for achieving high enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use of Rhodium complexes or Cu-carbene catalysts for stereoselective cyclization (e.g., 86–99% ee reported for analogous compounds) .
  • Chiral Auxiliaries : Incorporating tert-butyl or benzyl groups at the 4-position of the oxazole ring to stabilize transition states .
  • Kinetic Resolution : Monitoring reaction progress via chiral HPLC to isolate enantiomers early in the synthesis .

Q. How does the compound’s stereochemistry influence its performance in catalytic applications?

  • Methodological Answer : The (4R,4'R) configuration creates a rigid, C2_2-symmetric ligand geometry, which enhances enantioselectivity in metal-catalyzed reactions (e.g., hydrosilylation). For example, star-shaped derivatives of this compound show improved catalytic activity due to preorganized binding sites for transition metals .

Q. What experimental approaches can mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent oxidation of the oxazole ring .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w inhibit radical degradation .
  • Lyophilization : For solid-state stability, lyophilize from tert-butanol to maintain crystallinity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed 1H^1 \text{H}-NMR coupling constants?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the dihydrooxazole). Solutions include:

  • Variable-temperature NMR to probe conformational exchange (e.g., coalescence temperatures for diastereotopic protons).
  • Comparing experimental data with DFT-simulated NMR spectra using software like Gaussian or ORCA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 2
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

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